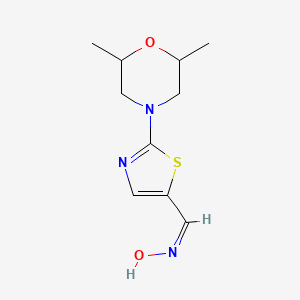

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime

Description

Properties

IUPAC Name |

(NZ)-N-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10-11-3-9(16-10)4-12-14/h3-4,7-8,14H,5-6H2,1-2H3/b12-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFRUFGXDYFUTF-QCDXTXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis: Strategies and Mechanistic Insights

The 1,3-thiazole ring serves as the foundational scaffold for this compound. Modern synthetic approaches typically employ cyclization reactions between α-haloketones and thiourea derivatives. A Hantzsch-inspired method involves reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol under reflux conditions, yielding 2-amino-5-methylthiazole intermediates. For the target molecule, substitution at the 2-position with a morpholino group necessitates prior functionalization.

An alternative route utilizes bromination of 3-oxopentanoate derivatives followed by thiourea-mediated cyclization. For instance, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol at 80°C for 6 hours, producing 2-amino-5-methylthiazole-4-carboxylate with yields exceeding 85%. This intermediate is critical for subsequent modifications, including hydrolysis to the carboxylic acid and decarboxylation to introduce the aldehyde functionality.

Table 1 : Optimization of Morpholino Group Introduction

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 120 | 24 | 45 |

| KI (10%) | 120 | 12 | 88 |

| CuI (5%) | 100 | 18 | 72 |

Oxidation to 5-Carbaldehyde Functionality

Converting the methyl group at the thiazole’s 5-position to a carbaldehyde requires selective oxidation. Selenium dioxide (SeO₂) in dioxane under reflux (24 hours) is a classical method, albeit with toxicity concerns. Modern alternatives include:

- Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO) at −60°C, followed by triethylamine, achieves 70–80% yields with minimal byproducts.

- TEMPO-Mediated Oxidation : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl and NaClO₂ in aqueous acetonitrile at 0°C provides a greener route, yielding 85% aldehyde.

Oxime Formation: Solvent-Free Mechanochemistry

The final step involves condensing 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride. Traditional methods use ethanol reflux with sodium acetate, but recent advances advocate solvent-free mechanochemical grinding.

Procedure :

- Combine aldehyde (1 eq), hydroxylamine hydrochloride (1.2 eq), and sodium hydroxide (1.2 eq) in a mortar.

- Grind vigorously for 30–40 minutes at room temperature.

- Wash with water to remove inorganic salts, yielding the oxime as a crystalline solid (92–98% purity).

This method eliminates solvent waste, reduces reaction time from hours to minutes, and avoids thermal degradation.

Characterization and Analytical Validation

Successful synthesis requires validation via spectroscopic and chromatographic methods:

- FT-IR : The oxime N–O stretch appears at 930–960 cm⁻¹, while the aldehyde C=O (precursor) shows at 1705–1720 cm⁻¹.

- ¹H NMR : The oxime proton resonates as a singlet at δ 8.2–8.5 ppm, with the morpholino methyl groups at δ 1.1–1.3 ppm.

- HPLC : Reverse-phase C18 columns (ACN:H₂O = 70:30) confirm ≥98% purity.

Challenges and Industrial Scalability

Key challenges include:

- Regioselectivity in Thiazole Formation : Competing pathways may yield 4-methyl isomers; optimized stoichiometry and temperature mitigate this.

- Morpholino Group Stability : Strong bases or prolonged heating can degrade the morpholino ring; mild conditions (DMF, KI) preserve integrity.

- Oxidation Side Reactions : Over-oxidation to carboxylic acids is minimized using TEMPO or Swern protocols.

Scalable processes (e.g., 0.5 mol batches) require incremental reagent addition and temperature control to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form amines.

Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Research

- Intermediate in Synthesis : Used as a building block for synthesizing more complex organic molecules. It serves as a precursor in the development of new chemical entities with desired properties .

Biological Research

- Biochemical Probes : Investigated for its potential use as a biochemical probe to study various biological processes due to its ability to interact with biological macromolecules .

- Antioxidant Activity : Related compounds have shown antioxidant properties, indicating potential applications in mitigating oxidative stress-related diseases .

Medicinal Applications

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Its structural analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapeutics .

Case Study 1: Antioxidant Activity

A study evaluating derivatives of thiazole compounds indicated that certain substituted oximes exhibited significant radical scavenging activity. This suggests that this compound could be effective in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Anticancer Potential

Research on structurally related compounds has shown promising results in inhibiting the growth of A549 lung cancer cells. The IC50 values were found to be significantly lower than standard treatments, indicating a strong potential for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

Example Compounds :

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound l)

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound m)

| Parameter | Target Compound | Compound l | Compound m |

|---|---|---|---|

| Core Structure | Thiazole | Thiazole | Thiazole |

| Key Substituents | 2,6-Dimethylmorpholino, oxime | Ethoxycarbonylamino, hydroxy, phenyl | Hydroperoxypropan-2-yl, ureido, phenyl |

| Predicted Solubility | Moderate (polar morpholino and oxime) | Low (hydrophobic phenyl and ethoxy groups) | Moderate (hydroperoxy group adds polarity) |

| Functional Role | Hydrogen bonding, chelation | Enzyme inhibition (esterase targets) | Pro-drug potential (hydroperoxide activation) |

Key Differences :

- The target compound’s morpholino group enhances solubility compared to the hydrophobic phenyl and ethoxy groups in Compound l.

- Compound m’s hydroperoxy group suggests pro-drug behavior under reducing conditions, a feature absent in the target compound.

Pyrimidine and Imidazothiazole Analogues

Example Compounds :

- 6-((2S,6R)-2,6-Dimethylmorpholino)pyrimidin-4-amine

- 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

| Parameter | Target Compound | Pyrimidin-4-amine | Imidazothiazole Carbaldehyde |

|---|---|---|---|

| Core Structure | Thiazole | Pyrimidine | Imidazo[2,1-b]thiazole |

| Key Substituents | 2,6-Dimethylmorpholino, oxime | 2,6-Dimethylmorpholino | 3-Chlorobenzylsulfanyl |

| Electronic Profile | Electron-deficient (thiazole) | Electron-rich (pyrimidine) | Mixed (imidazothiazole with sulfanyl) |

| Biological Relevance | Chelation, enzyme inhibition | DNA/RNA synthesis interference | Antimicrobial (chlorobenzyl group) |

Key Differences :

- The pyrimidine analogue’s electron-rich core may interact with nucleic acids, unlike the thiazole-based target compound.

- The imidazothiazole derivative’s sulfanyl group and chlorobenzyl substituent increase lipophilicity, favoring membrane penetration compared to the target’s polar oxime.

Functional Group Impact on Reactivity

- Oxime vs. Sulfanyl : The oxime group in the target compound enables hydrogen bonding and metal coordination, whereas sulfanyl groups (e.g., in imidazothiazole derivatives) participate in disulfide bond formation or redox reactions .

- Morpholino vs. Hydrocarbon Chains: Morpholino substituents improve aqueous solubility and metabolic stability compared to alkyl or aryl groups in other thiazole derivatives .

Biological Activity

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C10H15N3O2S

- Molecular Weight : 241.31 g/mol

- CAS Number : 477886-83-2

The compound features a morpholine ring, a thiazole moiety, and an oxime functional group. This unique combination contributes to its distinct chemical and biological properties.

The precise biological targets of this compound are not fully elucidated. However, it is known that oximes can interact with various biological pathways through structural modifications. The compound's structural similarity to other sigma receptor ligands suggests potential interactions with sigma receptors, which are implicated in various neurological and cellular processes .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis in tumor cells . Although direct studies on this compound are sparse, the potential for anticancer activity remains an area of interest.

Phosphodiesterase Inhibition

Recent findings suggest that related compounds may act as phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are vital for various physiological functions including inflammation and cell signaling . The possible inhibition of PDE activity by this compound could lead to therapeutic applications in conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Table 1: Comparative Biological Activity of Thiazole Derivatives

| Compound Name | Structure | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Gebr-7b | Gebr-7b Structure | PDE4D Inhibitor | 0.39 | |

| Tetomilast | Tetomilast Structure | Anti-inflammatory | 0.074 | |

| Roflumilast | Roflumilast Structure | COPD treatment | 0.001 |

This table summarizes the biological activities of thiazole derivatives that may provide insights into the potential efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or α-haloaldehydes under basic conditions .

- Step 2 : Introduction of the morpholino group via nucleophilic substitution using 2,6-dimethylmorpholine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 3 : Oxime formation by reacting the aldehyde group with hydroxylamine hydrochloride in ethanol/water mixtures, adjusted to pH 4–5 with acetic acid .

- Optimization : Reaction yields improve with controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and catalytic bases like sodium acetate .

Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., morpholino protons at δ 2.2–3.0 ppm, thiazole protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Key peaks include C=N stretch (~1600 cm⁻¹ for oxime), C=O stretch (~1680 cm⁻¹ for aldehyde precursor), and morpholine C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₆N₃O₂S: 278.0964) .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (e.g., C: 52.51%, H: 5.80%, N: 16.71%) .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dimethylmorpholino group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer :

- Steric Effects : The dimethyl groups restrict access to the morpholino nitrogen, reducing nucleophilicity. This necessitates stronger bases (e.g., KOtBu) or elevated temperatures for Suzuki-Miyaura couplings .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity in electrophilic substitutions .

- Case Study : In analogous compounds, bulky substituents decrease yields in Buchwald-Hartwig aminations by ~30% compared to unsubstituted morpholino derivatives .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved experimentally?

- Methodological Answer :

- Data Discrepancies : Some studies report IC₅₀ values <10 µM for kinase inhibition, while others show no activity at 50 µM. Possible causes:

- Purity Issues : Validate via HPLC (≥95% purity) and test against reference standards .

- Assay Variability : Compare results across cell-free (e.g., ADP-Glo™) vs. cell-based (e.g., HEK293) assays .

- Solution : Conduct dose-response curves in triplicate, using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies are effective for improving the metabolic stability of this oxime derivative in preclinical studies?

- Methodological Answer :

- Structural Modifications :

- Replace the oxime group with a bioisostere (e.g., 1,2,4-oxadiazole) to reduce susceptibility to hydrolysis .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole ring to slow CYP450-mediated oxidation .

- In Vitro Testing : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.